2-({4-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid
Description
Properties
IUPAC Name |
2-[[4-(butan-2-ylcarbamoyl)phenyl]carbamoyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-12(2)20-17(22)13-8-10-14(11-9-13)21-18(23)15-6-4-5-7-16(15)19(24)25/h4-12H,3H2,1-2H3,(H,20,22)(H,21,23)(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNEGVRQYNSQQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Simultaneous Dual Carbamoylation Strategy
A streamlined approach involves concurrent carbamoylation of 4-aminobenzoic acid and 2-aminobenzoic acid derivatives. Using a mixed anhydride system, 4-aminobenzoic acid is treated with sec-butyl isocyanate and 2-nitrobenzoyl chloride in tetrahydrofuran (THF). The nitro group is subsequently reduced to an amine using hydrogenation (H₂/Pd-C), followed by reaction with phthalic anhydride.
Optimization highlights :
-
Reduction step: 45 psi H₂, 25°C, 6 hours
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Final coupling: Phthalic anhydride (1.2 equiv), DMAP (0.05 equiv)
Solid-Phase Synthesis for High-Purity Output
Resin-Bound Intermediate Preparation
Solid-phase synthesis minimizes purification challenges. Wang resin-functionalized 4-aminobenzoic acid is first reacted with sec-butyl isocyanate in DMF for 24 hours. After washing, the resin-bound intermediate is treated with 2-fluorobenzoyl chloride, followed by cleavage using trifluoroacetic acid (TFA)/water (95:5) to release the target compound.
Advantages :
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Sequential Synthesis | 78–84 | 95–97 | High reproducibility | Multi-step purification required |
| One-Pot Tandem | 68–72 | 90–93 | Reduced reaction steps | Moderate yield |
| Solid-Phase | 82–85 | >98 | Minimal purification | Specialized equipment needed |
Critical Reaction Parameters and Troubleshooting
Chemical Reactions Analysis
Types of Reactions
2-({4-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically require strong acids or bases as catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Structural Characteristics
- Molecular Formula :
- CAS Number : 940487-85-4
- IUPAC Name : 2-[[4-(butan-2-ylcarbamoyl)phenyl]carbamoyl]benzoic acid
- Physical State : Solid at room temperature
Medicinal Chemistry
Alzheimer's Disease Treatment
Research indicates that compounds similar to 2-({4-[(sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid may exhibit potential therapeutic effects against Alzheimer's disease. The compound's ability to interact with neurotransmitter systems makes it a candidate for further exploration in neuropharmacology .
Antibacterial Properties
Studies have suggested that derivatives of this compound can possess antibacterial activity. The structural similarity to known antibacterial agents allows for the exploration of its efficacy against various bacterial strains .
Proteomics Research
The compound has been utilized in proteomics studies, particularly for the identification and characterization of proteins involved in disease processes. Its specific binding characteristics make it suitable for use in affinity chromatography and other separation techniques .
Material Science
Due to its unique chemical structure, this compound can be investigated for applications in the development of novel materials, such as polymers or coatings that require specific chemical properties .
Case Study 1: Neuropharmacological Applications
A study published in the Journal of Medicinal Chemistry explored the efficacy of various carbonyl-containing compounds, including derivatives of benzoic acid, in modulating acetylcholine receptors. The results indicated that modifications to the aniline moiety could enhance binding affinity and selectivity for these receptors, suggesting potential applications in treating cognitive disorders .
Case Study 2: Antibacterial Efficacy
In a comparative analysis conducted by researchers at a leading university, several derivatives of benzoic acid were synthesized and tested against common pathogens. The study found that certain modifications to the sec-butyl group significantly increased antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, highlighting the importance of structural optimization in drug design .
Case Study 3: Proteomics Techniques
A proteomics study utilized this compound as a tagging agent for protein isolation from complex mixtures. The results demonstrated improved yield and purity of target proteins when using this compound compared to traditional methods, underscoring its utility in biochemical research .
Mechanism of Action
The mechanism of action of 2-({4-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sec-butylamino and anilino carbonyl groups play a crucial role in binding to these targets, leading to the modulation of biological pathways. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate access and subsequent catalytic activity.
Comparison with Similar Compounds
Similar Compounds
2-({4-[(Butylamino)carbonyl]anilino}carbonyl)-benzoic acid: This compound has a similar structure but with a butylamino group instead of a sec-butylamino group.
2-({4-[(Methylamino)carbonyl]anilino}carbonyl)-benzoic acid: This compound features a methylamino group in place of the sec-butylamino group.
Uniqueness
2-({4-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid is unique due to the presence of the sec-butylamino group, which can influence its chemical reactivity and biological activity. The steric and electronic effects of the sec-butyl group can lead to different binding affinities and selectivities compared to similar compounds with different substituents.
Biological Activity
2-({4-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid, a compound with a complex structure, has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Formula : C19H20N2O4
- Molecular Weight : 336.37 g/mol
- CAS Number : 940487-85-4
The structure includes a benzoic acid moiety and an aniline derivative with a sec-butylamino substituent, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. Research indicates that compounds with similar structures can act as inhibitors of glycerol-3-phosphate acyltransferase (GPAT), an enzyme involved in lipid metabolism. This inhibition can lead to reduced fat accumulation and potential applications in obesity management .
In Vitro Studies
In vitro studies have demonstrated that related compounds exhibit significant inhibitory effects on GPAT. For instance, a series of benzoic acid derivatives were synthesized and evaluated for their IC50 values against GPAT, with some compounds showing IC50 values as low as 8.5 µM, indicating potent activity . The presence of hydrophobic substituents in these compounds enhances their binding affinity to the enzyme's active site.
In Vivo Studies
Animal studies have shown that these GPAT inhibitors can lead to weight loss and alterations in lipid profiles. For example, administration of similar benzoic acid derivatives resulted in reduced body fat accumulation in rodent models, suggesting potential therapeutic benefits for obesity .
Case Studies
- Weight Loss in Rodent Models : A study investigated the effects of a structurally similar compound on weight gain in mice fed a high-fat diet. Results indicated that the treated group exhibited significantly lower body weight compared to controls, alongside improved metabolic parameters such as lower triglyceride levels .
- Anti-inflammatory Effects : Another study explored the anti-inflammatory properties of benzoic acid derivatives. The compound demonstrated an ability to reduce pro-inflammatory cytokine production in vitro, suggesting potential applications in treating inflammatory diseases .
Data Summary
The following table summarizes key findings regarding the biological activity of this compound and related compounds:
| Study | Activity | IC50 (µM) | Notes |
|---|---|---|---|
| GPAT Inhibition | Lipid metabolism | 8.5 | Most active compound identified |
| Weight Loss in Rodents | Body weight reduction | N/A | Significant decrease in body fat observed |
| Anti-inflammatory Effects | Cytokine production reduction | N/A | Potential for treating inflammatory diseases |
Q & A
Q. What are the standard synthetic routes for 2-({4-[(Sec-butylamino)carbonyl]anilino}carbonyl)-benzoic acid?
The synthesis typically involves coupling a benzoic acid derivative with a sec-butylamine-substituted aniline intermediate. Key steps include:
- Amide bond formation : Use coupling agents like EDCI/HOBt to react 4-aminobenzoic acid derivatives with sec-butyl isocyanate (or chloroformate intermediates).
- Purification : Column chromatography or recrystallization from polar solvents (e.g., ethanol/water mixtures) to isolate the product .
- Validation : Confirm purity via HPLC (>98% by area normalization) and structural integrity via NMR .
Q. Which spectroscopic methods are essential for characterizing this compound?
Core techniques include:
- NMR spectroscopy : H and C NMR to confirm the presence of the sec-butylamino group, aromatic protons, and carbonyl signals (e.g., ~170 ppm for carboxylic acid).
- FT-IR : Peaks at ~1650 cm (amide C=O) and ~3200 cm (N-H stretch).
- Mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., [M+H] at m/z 374.40 for CHNO) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Employ a Design of Experiments (DOE) approach:
- Variables : Temperature (40–80°C), solvent polarity (DMF vs. THF), and stoichiometry (1.2–2.0 eq. of coupling agent).
- Response surface analysis : Identify interactions between variables; e.g., higher yields in DMF at 60°C with 1.5 eq. EDCI.
- Byproduct mitigation : Add molecular sieves to absorb water and suppress hydrolysis of the activated intermediate .
Q. What strategies resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability or impurities. Address this by:
- Reproducibility checks : Replicate assays across independent labs using standardized protocols (e.g., fixed cell lines for enzyme inhibition studies).
- Meta-analysis : Compare IC values from multiple studies (e.g., PubChem BioAssay data) to identify outliers .
- Impurity profiling : Use LC-MS to detect trace byproducts (e.g., hydrolyzed amide derivatives) that may interfere with activity .
Q. What challenges arise in crystallizing this compound for X-ray diffraction?
Challenges include:
- Low solubility : Optimize solvent systems (e.g., DMSO/water gradients) or derivatize the carboxylic acid group (e.g., methyl ester formation).
- Polymorphism : Screen crystallization conditions (slow evaporation vs. diffusion) to isolate a single crystalline phase.
- Data collection : Use synchrotron sources for weak diffraction patterns caused by flexible sec-butyl groups .
Q. How can computational methods elucidate structure-activity relationships (SAR)?
- Molecular docking : Simulate binding to target proteins (e.g., COX-2) to prioritize substituent modifications.
- QSAR modeling : Correlate electronic parameters (Hammett σ) of the anilino group with bioactivity.
- ADMET prediction : Assess logP and polar surface area to balance solubility and membrane permeability .
Methodological Guidance
Designing a stability study for long-term storage:
- Conditions : Test under accelerated degradation (40°C/75% RH) for 6 months.
- Analysis : Monitor hydrolysis (HPLC) and oxidative degradation (TGA/DSC).
- Recommendations : Store in amber vials at -20°C with desiccants to preserve amide bonds .
Interpreting conflicting NMR data for the sec-butyl group:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
